Cas no 4430-38-0 (Heptane, 1-isothiocyanato-7-(methylthio)-)

Heptane, 1-isothiocyanato-7-(methylthio)- 化学的及び物理的性質

名前と識別子

-

- Heptane, 1-isothiocyanato-7-(methylthio)-

- 7-(methylthio)heptyl isothiocyanate

- BDBM50104728

- 4430-38-0

- CHEBI:180375

- 1-Isothiocyanato-7-(methylthio)heptane

- 1-isothiocyanato-7-(methylsulfanyl)heptane

- LDIRGNDMTOGVRB-UHFFFAOYSA-N

- 1-isothiocyanato-7-methylsulanylheptane

- DTXSID101282521

- CHEMBL3593948

- Isothiocyanic acid, 7-(methylthio)heptyl ester

- 7-methylthioheptyl isothiocyanate

- 1-Isothiocyanato-7-(methylsulfenyl)-heptane

- 1-isothiocyanato-7-methylsulfanylheptane

- 7-Methylsulfenylheptyl isothiocyanate

- SCHEMBL5352877

- (7-Isothiocyanatoheptyl)(methyl)sulfane

-

- インチ: InChI=1S/C9H17NS2/c1-12-8-6-4-2-3-5-7-10-9-11/h2-8H2,1H3

- InChIKey: LDIRGNDMTOGVRB-UHFFFAOYSA-N

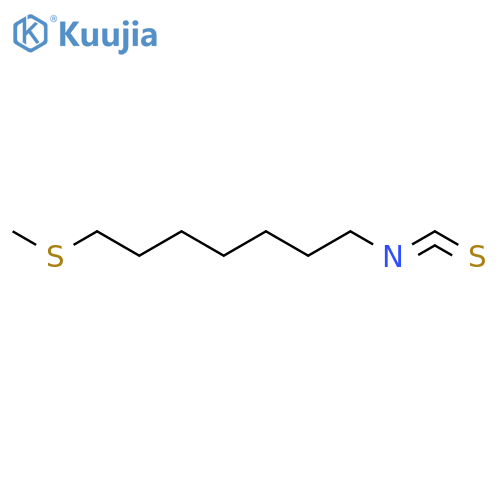

- ほほえんだ: CSCCCCCCCN=C=S

計算された属性

- せいみつぶんしりょう: 203.08041

- どういたいしつりょう: 203.08024189g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 12

- 回転可能化学結合数: 8

- 複雑さ: 131

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 4.2

- トポロジー分子極性表面積: 69.8Ų

じっけんとくせい

- PSA: 12.36

Heptane, 1-isothiocyanato-7-(methylthio)- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| LKT Labs | I7746-50 mg |

1-Isothiocyanato-7-(methylsulfenyl)-heptane |

4430-38-0 | ≥98% | 50mg |

$502.90 | 2023-07-11 | |

| LKT Labs | I7746-10 mg |

1-Isothiocyanato-7-(methylsulfenyl)-heptane |

4430-38-0 | ≥98% | 10mg |

$137.90 | 2023-07-11 | |

| LKT Labs | I7746-25mg |

1-Isothiocyanato-7-(methylsulfenyl)-heptane |

4430-38-0 | ≥98% | 25mg |

$309.50 | 2024-05-21 | |

| LKT Labs | I7746-50mg |

1-Isothiocyanato-7-(methylsulfenyl)-heptane |

4430-38-0 | ≥98% | 50mg |

$528.00 | 2024-05-21 | |

| LKT Labs | I7746-10mg |

1-Isothiocyanato-7-(methylsulfenyl)-heptane |

4430-38-0 | ≥98% | 10mg |

$144.80 | 2024-05-21 | |

| LKT Labs | I7746-5 mg |

1-Isothiocyanato-7-(methylsulfenyl)-heptane |

4430-38-0 | ≥98% | 5mg |

$88.60 | 2023-07-11 | |

| LKT Labs | I7746-25 mg |

1-Isothiocyanato-7-(methylsulfenyl)-heptane |

4430-38-0 | ≥98% | 25mg |

$294.80 | 2023-07-11 | |

| LKT Labs | I7746-5mg |

1-Isothiocyanato-7-(methylsulfenyl)-heptane |

4430-38-0 | ≥98% | 5mg |

$93.00 | 2024-05-21 |

Heptane, 1-isothiocyanato-7-(methylthio)- 関連文献

-

M. Rodrigues,L. Russo,E. Aguiló,L. Rodríguez,I. Ott,L. Pérez-García RSC Adv., 2016,6, 2202-2209

-

Yuan Liu,Guohua Xie,Kailong Wu,Zhenghui Luo,Tao Zhou,Xuan Zeng,Jie Yu,Shaolong Gong J. Mater. Chem. C, 2016,4, 4402-4407

-

Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206

-

Jie Yin,Jie Ma,Yuying Li,Xiaokang Ma,Jiashun Chen,Haihan Zhang,Xin Wu,Fengna Li,Zhiqiang Liu,Tiejun Li Food Funct., 2020,11, 1304-1311

-

L. F. Lepre,J. Szala-Bilnik,L. Pison,M. Traïkia,A. A. H. Pádua,R. A. Ando,M. F. Costa Gomes Phys. Chem. Chem. Phys., 2017,19, 12431-12440

-

6. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918

-

Wenjie Fan,Haibo Li,Fengyi Zhao,Xujing Xiao,Yongchao Huang,Hongbing Ji Chem. Commun., 2016,52, 5316-5319

-

Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285

-

D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840

Heptane, 1-isothiocyanato-7-(methylthio)-に関する追加情報

1-Isotiocyanato-7-(Methylthio)Heptane (CAS No. 4430-38-0): A Comprehensive Overview

1-Isotiocyanato-7-(Methylthio)Heptane (CAS No. 4430-38-0) is a compound of significant interest in the fields of organic chemistry and materials science. This compound, with its unique structure and functional groups, has been the subject of extensive research due to its potential applications in various industries. The molecule consists of a heptane backbone with an isothiocyanato group at position 1 and a methylthio group at position 7, making it a versatile building block for synthesizing advanced materials and compounds.

The synthesis of 1-isothiocyanato-7-(methylthio)heptane involves a series of carefully designed reactions that ensure the precise placement of the functional groups on the heptane chain. Recent advancements in catalytic methods have enabled researchers to optimize the synthesis process, leading to higher yields and better purity of the final product. These improvements are crucial for industrial applications where large-scale production is required.

One of the most notable features of this compound is its ability to undergo various chemical transformations due to the reactivity of its isothiocyanato and methylthio groups. The isothiocyanato group, for instance, can participate in nucleophilic substitutions, while the methylthio group can act as a protecting group or undergo thiol-based reactions. This dual functionality makes 1-isothiocyanato-7-(methylthio)heptane a valuable intermediate in the synthesis of more complex molecules.

Recent studies have explored the use of 1-isothiocyanato-7-(methylthio)heptane in polymer chemistry, where it has been employed as a crosslinking agent to enhance the mechanical properties of polymers. Researchers have demonstrated that incorporating this compound into polymer networks can significantly improve their thermal stability and tensile strength, making them suitable for high-performance applications such as aerospace materials and advanced composites.

In addition to its role in polymer chemistry, 1-isothiocyanato-7-(methylthio)heptane has also found applications in biochemistry and drug delivery systems. Its ability to form stable bonds with biomolecules has made it a promising candidate for designing drug carriers that can deliver therapeutic agents with high precision. Recent experiments have shown that this compound can be used to create biocompatible coatings on nanoparticles, enhancing their stability and reducing their immunogenicity.

The structural properties of 1-isothiocyanato-7-(methylthio)heptane have been extensively studied using advanced spectroscopic techniques such as NMR and IR spectroscopy. These studies have provided insights into the electronic environment of the functional groups and their interactions with other molecules. For instance, researchers have discovered that the methylthio group exhibits strong resonance effects that influence the reactivity of the isothiocyanato group, making this compound highly versatile in chemical reactions.

Another area where 1-isothiocyanato-7-(methylthio)heptane has shown potential is in catalysis. By modifying its structure slightly, this compound can be transformed into highly efficient catalysts for various organic reactions. Recent research has focused on using this compound as a ligand in transition metal catalysis, where it has demonstrated excellent activity in promoting C-C bond formations and other key transformations.

The environmental impact of 1-isothiocyanato-7-(methylthio)heptane has also been a topic of interest among scientists. Studies have shown that this compound degrades relatively quickly under certain environmental conditions, reducing its persistence in ecosystems. However, further research is needed to fully understand its environmental fate and develop strategies for minimizing its ecological footprint.

In conclusion, 1-isothiocyanato-7-(methylthio)heptane (CAS No. 4430-38-0) is a multifaceted compound with a wide range of applications across various scientific disciplines. Its unique structure and functional groups make it an invaluable tool for researchers seeking to develop advanced materials and innovative solutions to complex problems. As ongoing research continues to uncover new properties and applications, this compound is poised to play an even greater role in shaping the future of chemistry and materials science.

4430-38-0 (Heptane, 1-isothiocyanato-7-(methylthio)-) 関連製品

- 2490566-80-6(tert-butyl N-(2-hydroxyethyl)-N-(1R)-1-phenylethylcarbamate)

- 946384-29-8(Tert-butyl 4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1,4-diazepane-1-carboxylate)

- 91718-53-5(3-Amino-2-phenylbenzoic acid)

- 2034339-85-8(1-{[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl}-3-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)urea)

- 1513178-60-3(3-(benzyloxy)-5-ethoxyaniline)

- 1351620-52-4(6-methyl-5-[(piperazin-1-yl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione dihydrochloride)

- 2229554-41-8(tert-butyl N-4-(1-amino-2,2-difluorocyclopropyl)-2-hydroxyphenylcarbamate)

- 2185807-57-0(benzyl N-2-(6-bromo-1H-indol-3-yl)ethylcarbamate)

- 74090-48-5((2-Methoxy-3-methylphenyl)methanol)

- 872193-77-6([(4-Chlorophenyl)carbamoyl]methyl 3,6-dichloropyridine-2-carboxylate)